Cas no 2098069-81-7 (2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine)

2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a specialized pyrazole derivative featuring a propynyl substituent and a trifluoromethyl group, which enhances its reactivity and potential applications in medicinal chemistry and agrochemical synthesis. The presence of the amine functionality offers versatility for further derivatization, making it a valuable intermediate in the development of biologically active compounds. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity, while the propynyl moiety allows for selective modifications via click chemistry. This compound is particularly useful in the design of targeted inhibitors and ligand-based probes, demonstrating utility in pharmaceutical and chemical research.
2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine structure
2098069-81-7 structure
Product name:2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
CAS No:2098069-81-7
MF:C9H10F3N3
MW:217.19101190567
CID:5045886

2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
    • 2-[2-prop-2-ynyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine
    • 2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
    • Inchi: 1S/C9H10F3N3/c1-2-5-15-7(3-4-13)6-8(14-15)9(10,11)12/h1,6H,3-5,13H2
    • InChI Key: DZOZEHGESJOZFD-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CCN)N(CC#C)N=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 255
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.8

2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0232-2.5g
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2098069-81-7 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F2198-0232-0.5g
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2098069-81-7 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F2198-0232-1g
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2098069-81-7 95%+
1g
$598.0 2023-09-06
Life Chemicals
F2198-0232-10g
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2098069-81-7 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F2198-0232-0.25g
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2098069-81-7 95%+
0.25g
$539.0 2023-09-06
TRC
P163696-1g
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
2098069-81-7
1g
$ 865.00 2022-06-03
TRC
P163696-500mg
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
2098069-81-7
500mg
$ 550.00 2022-06-03
TRC
P163696-100mg
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine
2098069-81-7
100mg
$ 135.00 2022-06-03
Life Chemicals
F2198-0232-5g
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
2098069-81-7 95%+
5g
$1794.0 2023-09-06

Additional information on 2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

Introduction to 2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine (CAS No. 2098069-81-7)

2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine, identified by its Chemical Abstracts Service number CAS No. 2098069-81-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structure, combines a propargyl group, a trifluoromethyl-substituted pyrazole ring, and an amine moiety, making it a promising candidate for further exploration in drug discovery and development.

The structural framework of 2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine incorporates several key functional groups that contribute to its unique chemical properties and potential biological activities. The propargyl group (—C≡C—H) introduces a reactive site for further chemical modifications, while the trifluoromethyl group (—CF₃) enhances lipophilicity and metabolic stability, which are critical factors in the design of bioactive molecules. The pyrazole ring, a heterocyclic aromatic compound, is known for its versatility in medicinal chemistry due to its ability to modulate various biological pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The combination of the propargyl and trifluoromethyl groups in CAS No. 2098069-81-7 suggests potential applications in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, pyrazole-based compounds have been extensively studied for their inhibitory effects on kinases and other enzymes involved in inflammatory and infectious diseases.

One of the most compelling aspects of 2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is its potential as a scaffold for structure-based drug design. The presence of multiple reactive sites allows for selective functionalization, enabling chemists to tailor the molecule’s properties for specific biological targets. This flexibility has made pyrazole derivatives valuable tools in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

Recent advancements in computational chemistry have further enhanced the ability to predict the biological activity of such compounds. Molecular modeling studies have shown that CAS No. 2098069-81-7 can interact with various protein targets through hydrogen bonding, hydrophobic interactions, and π-stacking interactions. These insights have guided researchers in optimizing the compound’s binding affinity and selectivity.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their improved pharmacokinetic profiles. The trifluoromethyl group in 2-(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylyl)ethanamino contributes to its lipophilicity, which is often crucial for membrane permeability and oral bioavailability. Additionally, fluorine atoms can influence metabolic stability by preventing rapid degradation by enzymatic pathways.

Exploring the biological activity of CAS No. 2098069-81-7 has led to several intriguing findings. Preliminary in vitro studies suggest that this compound exhibits inhibitory effects on certain enzymes associated with cancer cell proliferation. The propargyl group may serve as a handle for further derivatization, allowing researchers to fine-tune the molecule’s potency and selectivity against specific cancer-related targets.

The pyrazole core is also known for its anti-inflammatory properties, making 2-(1-(Propargyl)-3-(trifluoromethyl)pyrazol5(4H)) ethanamino a candidate for therapeutic applications beyond oncology. Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in the inflammatory response. This dual functionality—combining anticancer and anti-inflammatory effects—makes this compound particularly attractive for multifaceted therapeutic strategies.

Furthermore, the propargyl group provides a versatile site for conjugation with other bioactive molecules or probes used in diagnostic imaging. This property has opened up possibilities for developing novel imaging agents or targeted drug delivery systems where CAS No. 2098069–81–7 could serve as a linker or anchor molecule.

The synthesis of 2-(1((propargyl))3(trifluoromethyl))pyrazol5(4H)) ethanamino presents an intriguing challenge due to its complex structural features. Advanced synthetic methodologies have been employed to construct the pyrazole ring with high regioselectivity, ensuring the correct placement of substituents such as the propargyl and trifluoromethyl groups. Techniques like transition-metal-catalyzed cross-coupling reactions have played a pivotal role in achieving these synthetic transformations efficiently.

As research continues to uncover new applications for this compound, it is expected that CAS No. 2098069–81–7 will become an important tool in both academic laboratories and industrial research settings. Its unique structural features offer a rich platform for innovation, driving forward advancements in drug discovery and molecular medicine.

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